1,2,5-Thiadiazole-3-methanamine
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Overview
Description
(1,2,5-Thiadiazol-3-yl)methanamine is a heterocyclic organic compound containing a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,5-Thiadiazol-3-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with suitable aldehydes or ketones, followed by subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of (1,2,5-Thiadiazol-3-yl)methanamine may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(1,2,5-Thiadiazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to more reduced forms, such as thiadiazoline.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiadiazole ring .
Scientific Research Applications
(1,2,5-Thiadiazol-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1,2,5-Thiadiazol-3-yl)methanamine involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular pathways and targets are still under investigation, but the compound’s ability to disrupt key biological processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar structural properties but different reactivity and applications.
1,2,4-Thiadiazole: This compound also contains a thiadiazole ring but differs in the position of the nitrogen atoms, leading to distinct chemical behavior.
Uniqueness
(1,2,5-Thiadiazol-3-yl)methanamine is unique due to its specific ring structure and the presence of an amine group, which allows for a wide range of chemical modifications and applications. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry set it apart from other thiadiazole derivatives .
Properties
Molecular Formula |
C3H5N3S |
---|---|
Molecular Weight |
115.16 g/mol |
IUPAC Name |
1,2,5-thiadiazol-3-ylmethanamine |
InChI |
InChI=1S/C3H5N3S/c4-1-3-2-5-7-6-3/h2H,1,4H2 |
InChI Key |
JAFIKRFBSSSNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN |
Origin of Product |
United States |
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